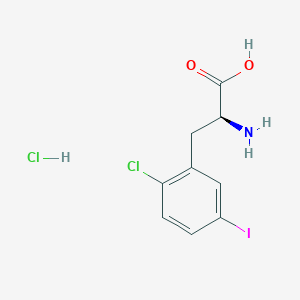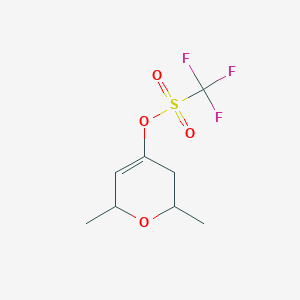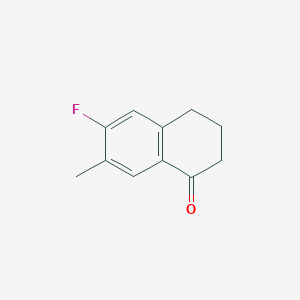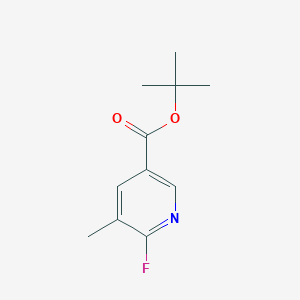
(S)-2-Amino-3-(2-chloro-5-iodophenyl)propanoic acid hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(2-chloro-5-iodophenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of a chlorine and iodine atom on the phenyl ring, which imparts unique chemical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(2-chloro-5-iodophenyl)propanoic acid hydrochloride typically involves multiple steps. One common method starts with the iodination of 2-chlorobenzoic acid to form 2-chloro-5-iodobenzoic acid . This intermediate is then subjected to a series of reactions, including amination and protection/deprotection steps, to introduce the amino group and achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts or reagents that favor the desired reaction pathway. The final product is often purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-3-(2-chloro-5-iodophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce more complex organic molecules.
Aplicaciones Científicas De Investigación
(S)-2-Amino-3-(2-chloro-5-iodophenyl)propanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme interactions and receptor binding due to its unique chemical structure.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-3-(2-chloro-5-iodophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and iodine atoms on the phenyl ring can influence the binding affinity and specificity of the compound. The amino group can participate in hydrogen bonding and other interactions that modulate the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-iodobenzoic acid: A precursor in the synthesis of (S)-2-Amino-3-(2-chloro-5-iodophenyl)propanoic acid hydrochloride.
2-Amino-3-(2-chlorophenyl)propanoic acid: Lacks the iodine atom, resulting in different chemical properties.
2-Amino-3-(2-iodophenyl)propanoic acid: Lacks the chlorine atom, affecting its reactivity and applications.
Uniqueness
The presence of both chlorine and iodine atoms on the phenyl ring of (S)-2-Amino-3-(2-chloro-5-iodophenyl)propanoic acid hydrochloride makes it unique compared to similar compounds. This dual halogenation can enhance its reactivity and binding properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H10Cl2INO2 |
|---|---|
Peso molecular |
361.99 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(2-chloro-5-iodophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9ClINO2.ClH/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 |
Clave InChI |
DACUMBPKGLTIFT-QRPNPIFTSA-N |
SMILES isomérico |
C1=CC(=C(C=C1I)C[C@@H](C(=O)O)N)Cl.Cl |
SMILES canónico |
C1=CC(=C(C=C1I)CC(C(=O)O)N)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Aminoethyl)-7-methyl-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B13039974.png)

![(1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13039981.png)



![N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B13039992.png)


![3-Tert-butylbicyclo[1.1.1]pentan-1-amine; trifluoroacetic acid](/img/structure/B13040024.png)
![[2-Bromo-6-(6-tert-butyl-8-fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)phenyl]methyl acetate](/img/structure/B13040031.png)


![N-[(1,1-dioxothian-3-yl)methyl]-5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine](/img/structure/B13040056.png)
